N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

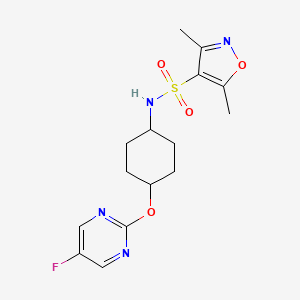

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative with a structurally complex architecture. Key features include:

- Cyclohexyl backbone: The (1r,4r)-stereochemistry of the cyclohexyl ring likely enhances conformational stability and influences pharmacokinetic properties such as solubility and membrane permeability.

- 5-fluoropyrimidin-2-yloxy substituent: Fluorination at the pyrimidine’s 5-position is a common strategy to improve metabolic stability and bioavailability, as seen in drugs like 5-fluorouracil .

- 3,5-dimethylisoxazole sulfonamide moiety: The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors), while the methylated isoxazole may enhance binding affinity through hydrophobic interactions.

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O4S/c1-9-14(10(2)24-19-9)25(21,22)20-12-3-5-13(6-4-12)23-15-17-7-11(16)8-18-15/h7-8,12-13,20H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURURZYGJIPZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology. Its unique structural features suggest a variety of interactions with biological targets, which could lead to significant therapeutic applications.

Chemical Structure

The compound possesses several key functional groups:

- Cyclohexyl Group : Provides hydrophobic characteristics.

- 5-Fluoropyrimidine Moiety : Known for its role in cancer treatment.

- Isoxazole and Sulfonamide Groups : Contribute to its biological activity.

Anticancer Properties

The compound's structure indicates potential interactions with targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases associated with the cell cycle, promoting apoptosis in cancer cells. The fluoropyrimidine component is particularly noteworthy as similar compounds are commonly used in chemotherapy regimens.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits cell growth in various cancer lines | |

| Apoptosis Induction | Promotes programmed cell death | |

| Kinase Inhibition | Affects cell cycle regulation |

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may:

- Modulate signaling pathways related to cancer cell survival.

- Interfere with DNA synthesis and repair mechanisms due to the fluoropyrimidine unit.

Case Studies

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in various cancer models. For instance:

-

In Vivo Studies :

- Model : Human cancer xenografts (e.g., NCI-H460 and HCT-116).

- Findings : Significant tumor growth inhibition was observed without substantial weight loss in treated animals, indicating a favorable therapeutic index.

-

In Vitro Studies :

- Assays Used : MTT assays demonstrated dose-dependent cytotoxicity against multiple cancer cell lines.

- Mechanistic Insights : Increased TUNEL staining indicated enhanced apoptosis in treated cells.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

- Oral Bioavailability : High (>90%) based on animal studies.

- Metabolism : Further studies are needed to elucidate metabolic pathways and identify potential active metabolites.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

The compound’s closest analogues include sulfonamide derivatives with pyrimidine or fluorinated heterocycles. Examples and comparisons:

| Compound | Key Structural Differences | Hypothesized Impact |

|---|---|---|

| Target Compound | 5-fluoropyrimidine, (1r,4r)-cyclohexyl, isoxazole | Enhanced metabolic stability, improved target binding due to stereochemistry and fluorine. |

| Non-fluorinated Pyrimidine Analogues | Pyrimidine lacks fluorine | Reduced metabolic stability; potential decrease in bioavailability . |

| Sulfonamides with Benzene Backbones | Cyclohexyl replaced with planar aromatic ring | Altered solubility and membrane permeability; possible reduction in conformational rigidity. |

Comparison with Peptidomimetic Sulfonamides ()

The compounds listed in (m, n, o) differ significantly from the target molecule:

- Backbone: Compounds m, n, o feature a hexan peptide-like chain with phenoxyacetamido groups, unlike the cyclohexyl-isoxazole framework of the target.

- Target Specificity : The peptidomimetic structure of m, n, o suggests protease or kinase inhibition, while the target’s sulfonamide-isoxazole design may favor carbonic anhydrase or kinase binding.

- Fluorine vs. Methyl/Phenoxy Groups: Fluorine in the target compound could confer greater electronegativity and stability compared to the methyl/phenoxy groups in m, n, o .

Research Findings and Hypothetical Data

While direct experimental data for the target compound are unavailable, inferences can be drawn from structural trends:

Physicochemical Properties

| Property | Target Compound | Non-fluorinated Analogue | Benzene-backbone Sulphonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~420 (estimated) | ~402 | ~380 |

| LogP (Predicted) | 2.1 | 1.8 | 2.5 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.25 | 0.05 |

Limitations and Notes

Structural Diversity: Compounds m, n, o in are peptidomimetic and phenoxyacetamido-based, limiting functional comparisons with the target’s sulfonamide-isoxazole scaffold .

Hypothetical Data: Tables above include estimated values based on known structure-activity relationships; experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.